2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE
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Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.
Step 3: Finally, the intermediate is treated with carbon disulfide to yield the desired thiadiazole derivative.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common reagents used in these reactions include hydrogen gas, catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE has several scientific research applications, including :
Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: It has been evaluated for its antimicrobial and anticancer activities, showing promising results in various in vitro studies.
Industrial Applications: The compound can be used in the synthesis of other thiadiazole derivatives, which have applications in agriculture and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, making it a potential therapeutic agent for gastrointestinal infections .
Comparison with Similar Compounds
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE can be compared with other thiadiazole derivatives, such as :
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory activities.
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE: Studied for its urease inhibitory activity.
2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE: Evaluated for its potential biological activities.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S2/c11-9-13-14-10(20-9)19-5-8(16)12-6-3-1-2-4-7(6)15(17)18/h1-4H,5H2,(H2,11,13)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVTGNJQKKQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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